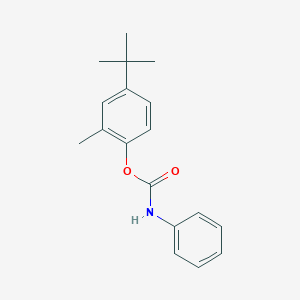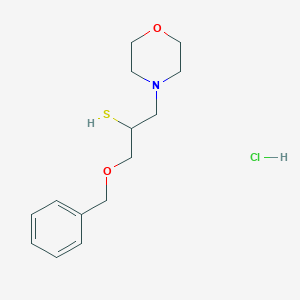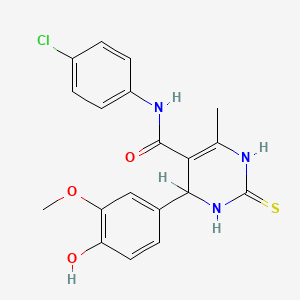
4-tert-butyl-2-methylphenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-methylphenyl phenylcarbamate, also known as Irgarol 1051, is a widely used biocide in the field of marine antifouling. It is known for its ability to prevent the growth of marine organisms on the hulls of ships, preventing the formation of biofilms and reducing drag. However, its use has been controversial due to its potential environmental impact. In
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-methylphenyl phenylcarbamate is not fully understood. It is believed to disrupt the electron transport chain in the mitochondria of cells, leading to oxidative stress and cell death. It may also interfere with the synthesis of DNA and RNA, leading to inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that exposure to 4-tert-butyl-2-methylphenyl phenylcarbamate can have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to damage to DNA and proteins. It may also interfere with the function of enzymes involved in cellular metabolism. In addition, it has been shown to have toxic effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-2-methylphenyl phenylcarbamate in lab experiments is its high potency. It is effective at low concentrations, allowing for cost-effective experiments. However, its toxicity can be a limitation, as it may interfere with the results of experiments. In addition, its potential environmental impact raises ethical concerns about its use in research.
Orientations Futures
There are several future directions for research on 4-tert-butyl-2-methylphenyl phenylcarbamate. One area of research is the development of alternative antifouling agents that are less harmful to the environment. Another area of research is the investigation of the long-term effects of exposure to 4-tert-butyl-2-methylphenyl phenylcarbamate on marine organisms and ecosystems. Additionally, research on the mechanism of action of 4-tert-butyl-2-methylphenyl phenylcarbamate may lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-2-methylphenyl phenylcarbamate involves the reaction of 4-tert-butyl-2-methylphenol with phenyl isocyanate. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with a catalyst such as triethylamine. The yield of the reaction is typically high, with a purity of over 99%.
Applications De Recherche Scientifique
4-tert-butyl-2-methylphenyl phenylcarbamate has been extensively studied for its antifouling properties. It has been shown to be effective against a wide range of marine organisms, including algae, barnacles, and mussels. In addition to its use in antifouling, it has also been studied for its potential as a pesticide and herbicide.
Propriétés
IUPAC Name |
(4-tert-butyl-2-methylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-12-14(18(2,3)4)10-11-16(13)21-17(20)19-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZIHKZQZGEGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butyl-2-methylphenyl) N-phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)